

Unveiling the Spectroscopic Signature of Arillanin A: A Technical Guide

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Compound of Interest

Compound Name: Arillanin A

Cat. No.: B2663256

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[City, State] – A comprehensive technical guide has been compiled to detail the spectral data analysis of **Arillanin A**, a sucrose ester found in *Polygala wattersii*. This document provides an in-depth resource for researchers, scientists, and drug development professionals, presenting key quantitative data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The guide also outlines the experimental protocols for the isolation and analysis of this compound and includes visualizations of relevant biochemical pathways.

Arillanin A, with the molecular formula $C_{33}H_{40}O_{18}$, has been identified as one of the tetrasaccharide multi-esters isolated from the roots of *Polygala wattersii*. Its structure and spectral characteristics have been elucidated through rigorous spectroscopic analysis. This guide summarizes the foundational data that enables the identification and quantification of **Arillanin A**, and provides insights into its chemical nature.

Spectroscopic Data Summary

The spectral data for **Arillanin A**, corresponding to Watterose A as identified in foundational research, provides a unique fingerprint for this molecule.

Mass Spectrometry (MS)

High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS) analysis in the positive ion mode provides crucial information for determining the molecular formula of

Arillanin A.

Ion Species	Calculated m/z	Found m/z	Molecular Formula
[M+Na] ⁺	747.2062	747.2088	C ₃₃ H ₄₀ O ₁₈ Na

Infrared (IR) Spectroscopy

The IR spectrum of **Arillanin A** reveals the presence of key functional groups within the molecule. The data was obtained using a KBr pellet.

Wavenumber (cm ⁻¹)	Functional Group Assignment
3440	O-H stretching (hydroxyl groups)
1725	C=O stretching (ester carbonyl)
1640	C=C stretching (aromatic ring)
1600, 1515	Aromatic C-C stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of **Arillanin A**. Spectra were recorded in CD₃OD at 500 MHz for ¹H and 125 MHz for ¹³C NMR.

¹H NMR Spectral Data of **Arillanin A** (Watterose A)

Position	Chemical Shift (δ) ppm	Multiplicity (J in Hz)
Sucrose Moiety		
Glc-1	5.46	d (3.5)
Glc-2	3.55	dd (10.0, 3.5)
Glc-3	4.49	t (10.0)
Glc-4	3.38	t (10.0)
Glc-5	3.86	ddd (10.0, 5.0, 2.5)
Glc-6a	4.43	dd (12.0, 2.5)
Glc-6b	4.31	dd (12.0, 5.0)
Fru-2	-	-
Fru-3	4.14	d (8.5)
Fru-4	4.04	dd (8.5, 7.0)
Fru-5	3.84	m
Fru-6'a	3.73	d (11.5)
Fru-6'b	3.65	d (11.5)
Feruloyl Group		
7'	7.64	d (16.0)
8'	6.42	d (16.0)
2'	7.19	d (2.0)
5'	6.82	d (8.0)
6'	7.08	dd (8.0, 2.0)
OMe-3'	3.90	s
Sinapoyl Group		
7''	7.67	d (16.0)

8"	6.47	d (16.0)
2", 6"	6.90	s
OMe-3", 5"	3.91	s

¹³C NMR Spectral Data of **Arillanin A** (Watterose A)

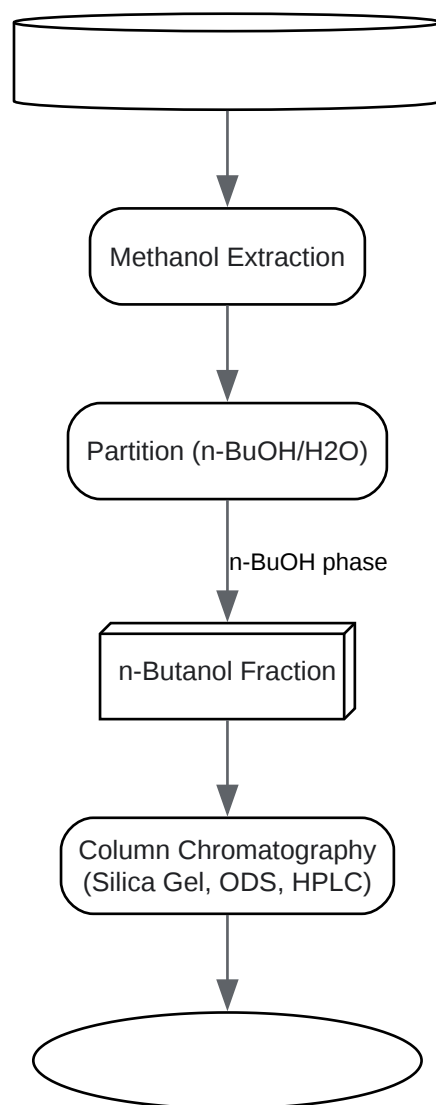
Position	Chemical Shift (δ) ppm
Sucrose Moiety	
Glc-1	92.9
Glc-2	72.4
Glc-3	75.8
Glc-4	70.4
Glc-5	73.8
Glc-6	64.0
Fru-1'	63.5
Fru-2'	104.8
Fru-3'	77.5
Fru-4'	75.4
Fru-5'	82.2
Fru-6'	61.8
Feruloyl Group	
1'	127.1
2'	111.4
3'	149.2
4'	150.0
5'	116.4
6'	124.0
7'	147.1
8'	115.0
9' (C=O)	168.6

OMe-3'	56.4
Sinapoyl Group	
1"	126.9
2", 6"	108.0
3", 5"	149.3
4"	140.0
7"	147.2
8"	115.2
9" (C=O)	168.7
OMe-3", 5"	56.8

Experimental Protocols

Isolation of Arillanin A (Watterose A)

The dried roots of *Polygala wattersii* were extracted with methanol (MeOH). The concentrated MeOH extract was then partitioned between n-butanol and water. The n-butanol-soluble fraction was subjected to a series of chromatographic separations to yield **Arillanin A**.



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Figure 1. Isolation workflow for **Arillanin A**.

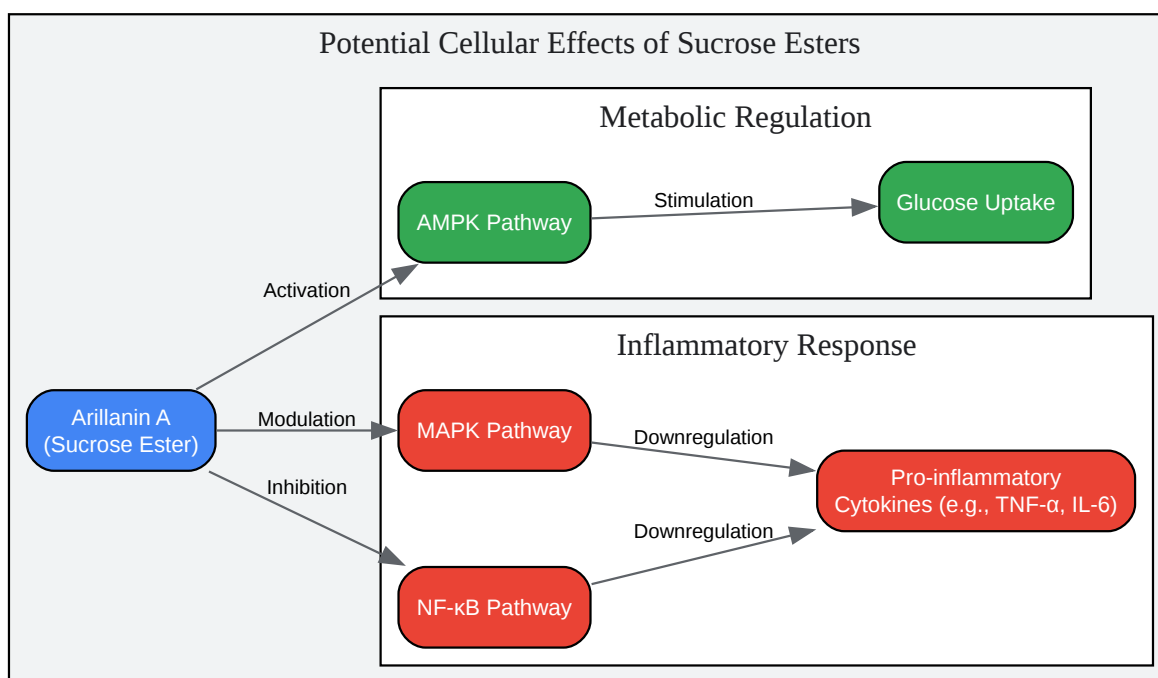
Spectroscopic Analysis

- MS Analysis: HR-FAB-MS spectra were recorded on a high-resolution mass spectrometer using a glycerol matrix.
- IR Analysis: IR spectra were measured on a Fourier-transform infrared spectrophotometer using a KBr disc.
- NMR Analysis: ^1H and ^{13}C NMR spectra were obtained on a 500 MHz spectrometer in deuterated methanol (CD_3OD). Chemical shifts are reported in ppm relative to the solvent

signals. 2D NMR experiments (COSY, HMQC, HMBC) were performed to aid in the complete assignment of proton and carbon signals.

Potential Signaling Pathways

Sucrose esters, including **Arillanin A**, are known to possess a range of biological activities. While the specific signaling pathways modulated by **Arillanin A** require further investigation, related compounds have been shown to influence inflammatory and metabolic pathways.



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Figure 2. Potential signaling pathways modulated by sucrose esters.

This technical guide serves as a foundational reference for the scientific community, providing the necessary spectral data and experimental context to facilitate further research into the properties and potential applications of **Arillanin A**.

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